molecular formula C7H8BrNO B1528958 3-Bromo-5-methoxy-4-methylpyridine CAS No. 70201-49-9

3-Bromo-5-methoxy-4-methylpyridine

Cat. No.: B1528958
CAS No.: 70201-49-9
M. Wt: 202.05 g/mol
InChI Key: HOJSFKYTLBAFCV-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJSFKYTLBAFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724417
Record name 3-Bromo-5-methoxy-4-methylpyridine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70201-49-9
Record name 3-Bromo-5-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70201-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

De Novo Pyridine Ring Synthesis:this Approach Builds the Pyridine Ring with the Desired Substitution Pattern Already Incorporated from Acyclic Starting Materials. This Strategy Offers Excellent Control over the Final Substitution Pattern. Classical Methods for This Approach Include:

Regioselective Introduction of Bromo, Methoxy (B1213986), and Methyl Substituents

Achieving the precise 3-bromo-5-methoxy-4-methyl substitution pattern requires careful consideration of the directing effects of each group and the sequence of their introduction.

Regioselective Bromination: The introduction of a bromine atom onto a pyridine ring is typically achieved through electrophilic aromatic substitution. The regioselectivity is heavily influenced by the electronic properties of existing substituents. On an electron-deficient pyridine ring, electrophilic substitution is generally difficult. However, the presence of electron-donating groups (EDGs) like methoxy and methyl groups activates the ring towards substitution. The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director.

In a hypothetical precursor such as 3-methoxy-4-methylpyridine, the C-5 position is para to the methyl group and ortho to the methoxy group. The C-2 position is ortho to the methoxy group, and the C-6 position is ortho to the methyl group. The directing effects of both the methoxy and methyl groups would strongly favor electrophilic attack at the C-5 position, allowing for regioselective bromination. Reagents like N-Bromosuccinimide (NBS) are often used for mild and selective bromination of activated pyridines. chemrxiv.org

Regioselective Methoxylation: Introducing a methoxy group often proceeds via nucleophilic aromatic substitution (SNAr) on a halopyridine precursor. For example, reacting a di-halopyridine like 3,5-dibromopyridine with sodium methoxide can lead to the substitution of one bromine atom. The position of substitution can be controlled by reaction conditions and the presence of other substituents.

Regioselective Methylation: Methyl groups can be introduced through various methods. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective. mdpi.comresearchgate.net This would involve reacting a bromopyridine derivative (e.g., 3,5-dibromopyridine) with an organoboron reagent in the presence of a palladium catalyst. Other methods include radical reactions or building the ring from a methyl-containing precursor in a Hantzsch or Kröhnke synthesis. wikipedia.orgwikipedia.org

A plausible synthetic sequence could start from a precursor like 3-nitro-5-chloropyridine, first introducing the methyl group, followed by reduction of the nitro group to an amine, diazotization and bromination, and finally nucleophilic substitution of the chlorine with a methoxy group. patsnap.com

Optimization of Reaction Conditions and Catalyst Systems for High Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Systems: Transition metal catalysts are pivotal in modern pyridine synthesis, particularly for cross-coupling and C-H functionalization reactions.

Palladium-based catalysts: Systems like Pd(PPh₃)₄ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., X-Phos) are widely used for Suzuki, Heck, and other cross-coupling reactions to form C-C bonds (for methylation) or C-O bonds (for methoxylation). mdpi.comnih.gov

Ruthenium-based catalysts: These are often employed for direct C-H arylation and functionalization, offering alternative pathways that avoid the need for pre-halogenated substrates. nih.govmdpi.com

Copper and Nickel catalysts: These offer cost-effective alternatives to palladium for certain cross-coupling and C-H functionalization reactions. nih.gov

The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity.

Reaction Conditions: The table below summarizes typical parameters that are optimized for key reaction types in pyridine synthesis.

Reaction TypeCatalyst/ReagentTypical SolventsTemperature Range (°C)Key Optimization Parameters
Suzuki Coupling (Methylation)Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/Water, Toluene80 - 110Ligand choice, base strength, boronic acid equivalent
Nucleophilic MethoxylationSodium Methoxide (NaOMe)Methanol, DMF, DMSO60 - 120Temperature, reaction time, absence of water
Electrophilic BrominationN-Bromosuccinimide (NBS)Acetonitrile, CCl₄, Acetic Acid0 - 80Solvent polarity, control of stoichiometry
Hantzsch Synthesis(Lewis) Acid or Base catalystEthanol, Acetic Acid, Water25 - 100Choice of catalyst, oxidant for aromatization step

Comparative Analysis of Synthetic Pathways for 3-Bromo-5-methoxy-4-methylpyridine

Two plausible synthetic pathways for this compound are proposed and compared below: a linear functionalization approach and a convergent ring-forming approach.

Pathway A: Sequential Functionalization of a Pyridine Ring This pathway starts with a substituted pyridine and sequentially adds the required functional groups. A hypothetical route could begin with 4-methyl-3-nitropyridine.

Methoxylation: Nucleophilic aromatic substitution of the nitro group with sodium methoxide. This is often challenging and may require harsh conditions or specific activation. A more viable alternative is the reduction of the nitro group to an amine, followed by diazotization and substitution.

Bromination: Introduction of the bromine atom via electrophilic aromatic substitution.

Final functionalization: Introduction of the remaining group.

A more chemically sound variant starts from 3-amino-5-bromo-4-methylpyridine.

Diazotization/Methoxylation: The amino group is converted to a diazonium salt, which is then reacted with methanol to introduce the methoxy group.

This route benefits from defined starting points but can suffer from cumulative yield losses over multiple steps.

Pathway B: De Novo Ring Construction (Hantzsch-type Synthesis) This approach builds the pyridine ring from acyclic components, incorporating the substituents from the start.

Condensation: A β-ketoester (e.g., ethyl 2-methylacetoacetate to provide the C-4 methyl group), an aldehyde, and an ammonia source condense to form a dihydropyridine intermediate. The other substituents would need to be incorporated into the ketoester or aldehyde fragments.

Aromatization: The dihydropyridine is oxidized to the final aromatic pyridine ring.

The table below provides a comparative analysis of these two general strategies.

ParameterPathway A: Sequential FunctionalizationPathway B: Ring Construction
Strategy Linear synthesisConvergent synthesis
Starting Materials Substituted pyridine derivatives (e.g., nitropyridines, aminopyridines)Simple acyclic carbonyl compounds (aldehydes, β-ketoesters)
Control of Regiochemistry Relies on directing group effects; can lead to isomeric mixturesExcellent control; substituents are locked in place during ring formation
Advantages Starting materials may be more readily available; well-established reactionsHigh convergence, potentially fewer steps, unambiguous substitution pattern
Disadvantages Potentially long linear sequence, cumulative yield loss, regioselectivity issuesRequired acyclic precursors may be complex or require separate synthesis

Considerations for Scalability and Industrial Relevance in this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production introduces several critical considerations. acsgcipr.org The industrial synthesis of pyridine itself often relies on gas-phase reactions of aldehydes, ketones, and ammonia over heterogeneous catalysts. researchgate.net While effective for simple pyridines, this is not suitable for complex, multi-substituted targets.

For a specialized molecule like this compound, key industrial considerations include:

Process Safety and Environmental Impact: Reactions involving hazardous reagents (e.g., strong acids, toxic metals, pyrophoric organometallics) or that produce significant waste are less desirable. The development of catalytic, high-atom-economy reactions is a major goal. The use of greener solvents and catalysts that can be recycled is also a key factor. wikipedia.org

Robustness and Reproducibility: The chosen synthetic route must be reliable and consistently produce the product in high purity on a large scale. Reactions that are sensitive to trace impurities or require precise control that is difficult to achieve in large reactors may not be suitable.

Purification: The ease of isolating the final product is crucial. Crystalline products that can be purified by simple recrystallization are ideal, whereas reliance on large-scale column chromatography is often economically prohibitive.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxy 4 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. In the case of 3-Bromo-5-methoxy-4-methylpyridine, there are no leaving groups at the activated 2-, 4-, or 6-positions. Therefore, direct SNAr reactions involving the displacement of a substituent on the ring (other than the bromine at C-3) are unlikely under standard conditions.

Transformations at the Bromine Position

The carbon-bromine bond at the 3-position is the most likely site for reactivity, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not detailed in the literature, analogous bromopyridines readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to create C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Below is a hypothetical data table illustrating the types of products that could be expected from such reactions, based on the reactivity of similar compounds.

Reaction TypeCoupling PartnerCatalyst System (Typical)Hypothetical Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-methoxy-4-methyl-3-phenylpyridine
Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃N-(5-methoxy-4-methylpyridin-3-yl)aniline
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-methoxy-4-methyl-3-(phenylethynyl)pyridine

Other Transformations: The bromine can also be involved in metal-halogen exchange reactions, for instance, using organolithium reagents (e.g., n-BuLi) to generate a lithiated pyridine species. This organometallic intermediate could then be quenched with various electrophiles to introduce a range of functional groups at the 3-position.

Reactivity Modulations by the Methoxy (B1213986) and Methyl Groups

The substituents on the pyridine ring play a crucial role in modulating its reactivity.

Methoxy Group (-OCH₃): This group exerts a strong electron-donating mesomeric effect (+M) and an electron-withdrawing inductive effect (-I). The +M effect increases the electron density of the ring, particularly at the ortho and para positions (C-2, C-4, and C-6), which can influence the regioselectivity of certain reactions. Its steric bulk can also influence the approach of reagents to adjacent positions.

Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It slightly activates the ring.

Bromo Group (-Br): This halogen is an electron-withdrawing group via its inductive effect (-I) and a weak deactivator through resonance (+M).

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Detailed mechanistic studies involving kinetic analysis or spectroscopic observation of intermediates for reactions of this compound have not been reported. However, the mechanisms of the reactions it is expected to undergo are well-established for related compounds:

Cross-Coupling Reactions: These proceed via a catalytic cycle involving oxidative addition of the bromopyridine to a low-valent palladium complex, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Nucleophilic Aromatic Substitution: Should it occur, the mechanism would involve the formation of a negatively charged Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity.

Metal-Halogen Exchange: This involves the reaction with an organometallic reagent (like n-BuLi) to form a new organometallic species at the position of the halogen.

Spectroscopic methods such as in-situ NMR or IR spectroscopy, along with kinetic studies measuring reaction rates under varying conditions (temperature, concentration, catalyst loading), would be necessary to elucidate the specific mechanistic details for this compound.

Chemo- and Regioselectivity in Multi-functionalized Pyridine Systems

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. For this compound, these are key considerations:

Reaction at C-Br vs. Ring C-H: In transition-metal-catalyzed reactions, the C-Br bond is significantly more reactive than the C-H bonds of the pyridine ring, leading to high chemoselectivity for transformations at the 3-position.

Reaction at Nitrogen vs. Ring: The lone pair on the pyridine nitrogen is a primary site for reaction with electrophiles and acids. This can sometimes be used strategically or may need to be considered as a competing pathway.

Regioselectivity of Deprotonation: In the presence of a very strong base, it is possible to deprotonate one of the ring protons at C-2 or C-6. The regioselectivity would be influenced by the directing effects of the existing substituents, but specific studies on this are absent.

Synthesis and Functional Exploration of Derivatives and Analogues of 3 Bromo 5 Methoxy 4 Methylpyridine

Design Principles for Structural Diversification of the 3-Bromo-5-methoxy-4-methylpyridine Scaffold

The structural diversification of the this compound scaffold is guided by established principles of medicinal chemistry aimed at exploring chemical space and optimizing interactions with biological targets. The design of new analogues hinges on systematically modifying the core structure to modulate physicochemical properties and introduce new pharmacophoric features.

Key design principles include:

Positional Scanning: The existing substituents on the pyridine (B92270) ring—bromo, methoxy (B1213986), and methyl groups—provide a template for probing the steric and electronic requirements of a target binding pocket. The bromine atom at the C3 position is a particularly attractive site for diversification through cross-coupling reactions.

Privileged Scaffold Decoration: The pyridine ring is considered a "privileged scaffold" due to its prevalence in bioactive compounds. nih.gov The diversification strategy, therefore, often involves attaching a variety of substituents at the reactive bromine site, effectively "decorating" the scaffold with functionalities known to interact with specific target classes.

Fragment-Based Growth: Small molecular fragments can be coupled to the scaffold to build up complexity and explore interactions with different sub-pockets of a biological target. This approach is often employed in the development of highly specific inhibitors.

The inherent electronic nature of the this compound scaffold, with its electron-donating methoxy and methyl groups and the electronegative bromine atom, influences the reactivity and potential interactions of its derivatives. The diversification strategy would aim to leverage the bromine as a key handle for introducing a wide array of chemical groups to systematically probe the structure-activity landscape.

Synthetic Strategies for Novel Pyridine Derivatives

The synthetic exploration of the this compound scaffold primarily revolves around the versatile reactivity of the bromine substituent. This halogen atom serves as an excellent handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of a wide range of functionalities.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, the following reactions are of particular importance:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. The reaction is known for its high functional group tolerance, making it ideal for library synthesis. mdpi.com

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a new carbon-carbon bond.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, providing access to alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with a wide variety of primary and secondary amines.

Nucleophilic Aromatic Substitution:

While less common for bromopyridines compared to their chloro- or fluoro-counterparts, under certain conditions, the bromine atom can be displaced by strong nucleophiles.

A hypothetical synthetic scheme for the diversification of this compound via Suzuki-Miyaura coupling is presented below:

A general reaction scheme illustrating the diversification of the this compound scaffold via Suzuki-Miyaura cross-coupling with various boronic acids.

To illustrate the potential for diversification, the following table lists a selection of commercially available boronic acids that could be used in Suzuki-Miyaura coupling reactions with this compound to generate a library of novel derivatives.

Boronic Acid/EsterPotential Derivative Structure
Phenylboronic acid3-Phenyl-5-methoxy-4-methylpyridine
4-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-methoxy-4-methylpyridine
Thiophene-2-boronic acid3-(Thiophen-2-yl)-5-methoxy-4-methylpyridine
Pyrimidine-5-boronic acid3-(Pyrimidin-5-yl)-5-methoxy-4-methylpyridine
Cyclopropylboronic acid3-Cyclopropyl-5-methoxy-4-methylpyridine
Methylboronic acid3,4-Dimethyl-5-methoxypyridine

Structure-Activity Relationship (SAR) Studies in Related Pyridine Chemotypes

Direct SAR studies on derivatives of this compound are not extensively reported in the public domain. However, insights can be gleaned from SAR studies of other substituted pyridine chemotypes, which can help guide the design of new analogues.

For instance, a study on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors revealed that substitutions on the aryl rings significantly impact potency and selectivity. The presence and position of methoxy groups were found to be crucial for inhibitory activity. This suggests that in the context of this compound derivatives, the introduction of various substituted aryl groups at the C3 position could lead to significant modulation of biological activity.

In another example, the semi-synthesis of derivatives of the natural product brefeldin A showed that even minor modifications, such as esterification of hydroxyl groups, can have a profound effect on cytotoxic activity. mdpi.com This underscores the importance of fine-tuning the physicochemical properties of a molecule to optimize its biological effect.

The following table summarizes hypothetical SAR trends based on related pyridine chemotypes, which could be extrapolated to guide the design of derivatives of this compound.

Position of ModificationType of SubstituentPotential Impact on Activity
C3 (from bromo)Small alkyl groupsMay probe small hydrophobic pockets.
C3 (from bromo)(Substituted) Phenyl groupsCan explore larger hydrophobic regions and potential for hydrogen bonding or halogen bonding.
C3 (from bromo)Heteroaryl groupsCan introduce hydrogen bond donors/acceptors and modulate solubility.
C3 (from bromo)Amino groups (via Buchwald-Hartwig)Can introduce basic centers and hydrogen bonding capabilities.
C5-methoxyDemethylation to hydroxylIntroduces a hydrogen bond donor/acceptor.
C4-methylOxidation to hydroxymethyl or carboxylIncreases polarity and introduces hydrogen bonding sites.

These generalized SAR principles highlight the importance of systematic modification of the this compound scaffold to explore a wide range of chemical space and identify key structural features for biological activity.

Development of Libraries for Biological Screening

The development of a chemical library based on the this compound scaffold is a strategic approach to accelerate the discovery of new bioactive compounds. youtube.com This process involves the systematic synthesis of a large number of derivatives, which are then screened against a panel of biological targets.

Library Design:

The design of the library would be based on the principles of structural diversification outlined in Section 4.1. A key aspect would be the selection of a diverse set of building blocks to be coupled to the C3 position of the scaffold. These building blocks would be chosen to cover a broad range of physicochemical properties, including size, shape, polarity, and charge.

Parallel Synthesis:

To efficiently generate a large number of derivatives, parallel synthesis techniques would be employed. youtube.com This involves running multiple reactions simultaneously in a multi-well plate format. The use of automated liquid handlers and purification systems can further streamline this process. The Suzuki-Miyaura coupling is particularly well-suited for parallel synthesis due to its robustness and broad functional group tolerance. mdpi.com

Encoded Library Technology (ELT):

For the generation of very large and diverse libraries, Encoded Library Technology (ELT) could be utilized. In this approach, each chemical compound is tagged with a unique DNA barcode. This allows for the synthesis and screening of millions or even billions of compounds in a single tube. The selection process involves incubating the library with a target protein, followed by washing away non-binding compounds. The DNA barcodes of the remaining "hit" compounds can then be amplified and sequenced to identify their chemical structures. nih.gov

A hypothetical workflow for the development of a screening library based on this compound is as follows:

Scaffold Synthesis: Large-scale synthesis of the starting material, this compound.

Building Block Selection: Curation of a diverse set of boronic acids or other coupling partners.

Parallel Synthesis: Execution of the coupling reactions in a parallel format to generate a library of several hundred to a few thousand distinct compounds.

Purification and Quality Control: Purification of the library members and confirmation of their identity and purity using techniques like LC-MS.

Library Plating and Screening: Plating the compounds into appropriate formats for high-throughput biological screening against a variety of targets.

The development of a well-designed chemical library from the this compound scaffold holds the potential to identify novel chemical probes and starting points for drug discovery programs.

Applications in Medicinal Chemistry and Pharmaceutical Development Centered on 3 Bromo 5 Methoxy 4 Methylpyridine Derivatives

An Essential Intermediate in the Synthesis of Biologically Active Agents

3-Bromo-5-methoxy-4-methylpyridine and its isomers are highly valued as intermediates in organic synthesis. innospk.cominnospk.com The presence of a bromine atom, a methoxy (B1213986) group, and a methyl group on the pyridine (B92270) ring provides a unique combination of reactivity and electronic properties, making it a versatile precursor for a variety of complex molecules. nbinno.com This adaptability has been harnessed in the development of several classes of therapeutic agents.

Dual BET/HDAC Inhibitors: In the field of oncology, there is a growing interest in developing drugs that can target multiple pathways involved in cancer progression. bohrium.com Dual inhibitors of Bromodomain and Extra-Terminal motif (BET) proteins and Histone Deacetylases (HDACs) have shown significant promise. biorxiv.orgdiscovery.csiro.au Research has focused on designing molecules that can effectively inhibit both of these epigenetic regulators. nih.gov The development of such dual inhibitors often involves the strategic merging of pharmacophores from known BET and HDAC inhibitors. nih.gov Pyridine-based scaffolds, accessible from intermediates like this compound, can serve as a core structural element in the design of these dual-acting agents. researchgate.net

Anti-thrombolytic Compounds: Pyridine derivatives have been investigated for their potential as anticoagulants. nih.gov While direct synthesis of anti-thrombolytic compounds from this compound is not explicitly detailed in current literature, the broader class of pyridine-containing molecules has demonstrated anti-thrombotic properties. nih.gov Molecular modeling studies have suggested that modifications to the pyridine ring can enhance anticoagulant activity, indicating the potential for pyridine intermediates to be used in the development of new anti-clotting drugs. nih.gov

Anti-cancer Agents: The pyridine scaffold is a common feature in a multitude of anti-cancer agents. nih.govresearchgate.net The versatility of pyridine derivatives allows for the synthesis of compounds that can interact with various cancer-related targets. nih.gov The structural motifs present in this compound make it a suitable starting material for the generation of libraries of compounds to be screened for anti-cancer activity.

A Key Component in the Design of Therapeutics for Specific Biological Pathways

The targeted inhibition of specific biological pathways is a cornerstone of modern drug discovery. This compound serves as a valuable starting point for the synthesis of molecules designed to modulate the activity of key enzymes involved in disease processes.

p38α MAP Kinase Inhibition: The p38α mitogen-activated protein (MAP) kinase is a critical signaling protein involved in cellular responses to stress and inflammation. nih.gov Dysregulation of the p38α MAPK pathway is implicated in various diseases, including cancer. nih.gov Consequently, there is significant interest in developing potent and selective inhibitors of this kinase. Research has shown that various heterocyclic compounds, including those with pyridine cores, can effectively inhibit p38α MAPK. nih.gov The structural features of this compound make it an attractive scaffold for the design and synthesis of novel p38α MAPK inhibitors.

A Foundational Element in the Development of Agrochemicals

Beyond its applications in pharmaceuticals, this compound and related pyridine derivatives are also important intermediates in the agrochemical industry. innospk.cominnospk.com The pyridine ring is a common structural motif in many pesticides and herbicides. researchgate.net The reactivity of the bromine atom in this compound allows for its incorporation into a variety of agrochemical products. nbinno.com

Charting the Future: New Directions in Pharmaceutical Lead Identification and Optimization

The unique properties of this compound position it as a key player in the future of pharmaceutical research and development. The ongoing exploration of pyridine-based scaffolds is expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles. rsc.org

The versatility of this intermediate allows for the creation of diverse chemical libraries, which are essential for high-throughput screening and the identification of new drug leads. doaj.org Furthermore, the ability to readily modify the pyridine ring enables medicinal chemists to optimize the pharmacological properties of lead compounds, a critical step in the drug development process. rsc.org As our understanding of disease biology deepens, the demand for novel and adaptable chemical building blocks like this compound will undoubtedly continue to grow, solidifying its importance in the creation of future medicines. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization in the Study of 3 Bromo 5 Methoxy 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the molecular properties of a compound from its fundamental electronic structure, offering insights that complement experimental findings.

Density Functional Theory (DFT) calculations are a common approach to optimize the molecular geometry of a compound, determining the most stable three-dimensional arrangement of its atoms. For 3-Bromo-5-methoxy-4-methylpyridine, DFT calculations, likely using a basis set such as B3LYP/6-311+G*, would provide precise bond lengths, bond angles, and dihedral angles for the ground state molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For a related compound, the HOMO-LUMO energy gap was calculated to be 3.937 eV, indicating significant charge transfer capability within the molecule. researchgate.net Similar calculations for this compound would map the distribution of these frontier orbitals, identifying the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this pyridine (B92270) derivative, the MEP surface would likely show a negative potential around the nitrogen atom and the oxygen of the methoxy (B1213986) group, making them sites for electrophilic interaction. Positive or near-neutral regions would be expected around the hydrogen atoms and the bromine atom, indicating their potential role in different types of interactions.

Atomic Charges: Calculating the distribution of electron density among the atoms (atomic charges) helps in understanding the molecule's reactivity. The electronegative nitrogen, oxygen, and bromine atoms are expected to carry partial negative charges, while the adjacent carbon atoms would carry partial positive charges, influencing the molecule's dipole moment and interaction with other polar molecules.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used primarily in drug discovery to predict how a ligand (like this compound) might interact with a biological target, such as a protein or enzyme.

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. The process involves sampling numerous possible conformations and scoring them based on binding energy. For this compound, if a specific biological target were identified, docking studies could predict its binding affinity and the specific amino acid residues involved in the interaction. The bromine atom could participate in halogen bonding, while the methoxy group and the pyridine nitrogen could form hydrogen bonds, anchoring the molecule within the target's binding site.

As no specific biological target for this compound is established in the available literature, these studies remain hypothetical but represent a critical step in evaluating its potential as a bioactive agent.

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the primary means of experimentally verifying the chemical structure of a synthesized compound. A combination of techniques provides a comprehensive picture of the molecule's framework and functional groups.

FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups within a molecule. For this compound, the spectra would exhibit characteristic peaks corresponding to:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (methyl and methoxy): around 2850-2960 cm⁻¹

Pyridine ring C=C and C=N stretching: in the 1400-1600 cm⁻¹ region

C-O stretching (methoxy group): a strong peak around 1250 cm⁻¹

C-Br stretching: in the lower frequency region, typically around 550-650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise connectivity of atoms.

¹H NMR: The proton NMR spectrum would provide distinct signals for each type of hydrogen atom. Based on analogous structures, one could predict:

Two singlets for the two non-equivalent aromatic protons on the pyridine ring.

A singlet for the methoxy (-OCH₃) protons, likely around 3.8-4.0 ppm.

A singlet for the methyl (-CH₃) protons, likely around 2.5 ppm.

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈BrNO), high-resolution mass spectrometry (HRMS) would confirm its exact mass. A key feature would be the molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (m/z ≈ 201 and 203).

X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, including precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. While the crystal structure for this compound is not publicly available, data from the closely related compound 3,5-Dibromo-4-methylpyridine can serve as an illustration. researchgate.net The analysis of this analogue revealed key structural parameters and intermolecular Br···N and Br···Br interactions that form a three-dimensional framework. researchgate.net

Table 1: Illustrative Crystal Data for the Analogue 3,5-Dibromo-4-methylpyridine. researchgate.net
ParameterValue
Molecular FormulaC₆H₅Br₂N
Molecular Weight250.91 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.178
b (Å)3.8051
c (Å)7.6407
Volume (ų)412.21
Z4
Calculated Density (Mg m⁻³)2.224

Chemometric Approaches for Structure-Property and Structure-Activity Correlations

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of drug design and materials science, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly valuable.

These models aim to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. To build such a model for this compound, one would need a dataset of structurally related pyridine derivatives with experimentally measured activities or properties.

The process would involve:

Data Collection: Assembling a series of related compounds with their measured biological activities (e.g., IC₅₀ values) or properties (e.g., solubility, melting point).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Building: Applying statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to create a mathematical equation that correlates the descriptors with the observed activity/property.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR/QSPR model could then be used to predict the activity or properties of new, unsynthesized pyridine derivatives, guiding the design of more potent or suitable compounds. The development of such models for the class of compounds including this compound would depend on the availability of a suitable experimental dataset.

Future Research Directions and Unresolved Challenges in 3 Bromo 5 Methoxy 4 Methylpyridine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The creation of novel pyridine (B92270) derivatives often involves techniques like one-pot multicomponent reactions, the use of green catalysts, and synthesis in environmentally friendly or solvent-free conditions. researchgate.net Methods assisted by microwaves or ultrasonic energy are also prominent in making these processes more sustainable. nih.govresearchgate.net

Future research must prioritize the development of synthetic routes to 3-Bromo-5-methoxy-4-methylpyridine and its derivatives that are not only high-yielding but also economically and environmentally sustainable. Key areas of focus include:

Green Chemistry Protocols: Current synthetic methods can be resource-intensive. Future approaches should emphasize the use of greener solvents, lower energy consumption through methods like microwave-assisted synthesis, and catalysts that are abundant and non-toxic. nih.govacs.org The development of one-pot or tandem reactions that reduce the number of steps, minimize waste, and improve atom economy is a significant goal. organic-chemistry.org

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound and its subsequent derivatization in flow reactors is a promising avenue.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. umich.edu Research into selective C-H activation on the pyridine ring or the methyl group could bypass the need for pre-functionalized starting materials, offering more direct and efficient routes to complex derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies

Parameter Classical Batch Synthesis Future Sustainable Synthesis
Solvents Often uses chlorinated or polar aprotic solvents. Focus on water, ethanol, or solvent-free conditions. researchgate.net
Energy Input Conventional heating, often for extended periods. nih.gov Microwave irradiation or flow chemistry for rapid, efficient heating. acs.org
Number of Steps Often multi-step, requiring isolation of intermediates. One-pot, multicomponent, or tandem reactions. organic-chemistry.org
Atom Economy Can be low due to the use of stoichiometric reagents. High, through catalytic cycles and C-H activation. umich.edu
Scalability Can be challenging and hazardous. More readily and safely scalable using flow chemistry.

Expansion of Therapeutic Applications and Target Discovery

Pyridine and its derivatives are integral to many natural products and pharmaceutical agents, with a significant and growing market in medicinal applications. nih.govnih.gov The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for discovering new therapeutic agents.

Future research should focus on:

Library Synthesis and Screening: The bromine atom serves as an excellent handle for cross-coupling reactions, enabling the rapid synthesis of large libraries of derivatives. These libraries can be screened against a wide range of biological targets to identify new hit compounds.

Target Identification: For derivatives that show promising biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) is crucial. This can be achieved through techniques like chemical proteomics and affinity-based pulldown assays.

Structure-Activity Relationship (SAR) Studies: Once a lead compound and its target are identified, systematic modification of the this compound core is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Therapeutic Areas for Derivatives

Therapeutic Area Potential Protein Targets Rationale for Exploration
Oncology Kinases, Epigenetic Proteins Pyridine cores are common in kinase inhibitors.
Neuroscience GPCRs, Ion Channels Substituted pyridines can modulate CNS targets.
Infectious Diseases Bacterial or Viral Enzymes Novel scaffolds are needed to combat drug resistance. researchgate.net
Inflammatory Diseases Cytokines, Inflammatory Enzymes Pyridine derivatives have shown anti-inflammatory potential. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties and guide the synthesis of new compounds with desired characteristics. mdpi.comnih.gov

Key applications for this compound research include:

De Novo Design: AI algorithms can generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target. springernature.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, helping to prioritize which compounds to synthesize. springernature.com

Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions, including the synthesis and functionalization of this compound, improving yields and reducing development time. acs.org

Table 3: AI/ML Applications in Derivative Design

Application Description Expected Outcome
Virtual Screening ML models prioritize large virtual libraries for biological testing. nih.gov Higher hit rates in experimental screens.
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of new designs. Faster optimization of lead compounds.
Synthesis Prediction AI tools suggest synthetic routes to novel derivatives. acs.org More efficient synthesis of target molecules.
Drug Repurposing AI can identify new potential uses for existing drugs or derivatives. mdpi.com Accelerated development timelines.

Exploration of New Catalytic and Transformational Chemistry

The functional groups on this compound provide fertile ground for chemical innovation. The bromine atom is particularly valuable for transition metal-catalyzed cross-coupling reactions, while the pyridine ring itself can undergo various transformations.

Future research should explore:

Novel Cross-Coupling Reactions: While standard coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are well-established, there is a need to develop new catalytic systems, particularly those using earth-abundant metals like copper or nickel, that offer different reactivity or functional group tolerance. nih.govresearchgate.net

Photoredox and Electrocatalysis: These emerging fields offer mild and highly selective ways to form new bonds. Applying these techniques to functionalize the this compound core could provide access to previously inaccessible chemical space. scitechdaily.com

Ring Transformation Chemistry: Investigating reactions that modify the pyridine ring itself, such as ring-opening and rearrangement cascades, could lead to entirely new heterocyclic scaffolds. acs.org A recent study demonstrated a novel electrochemical method for single-carbon insertion into aromatic rings, a powerful tool for molecular design. scitechdaily.com

Table 4: Catalytic Transformations for Derivative Synthesis

Transformation Catalyst Type New Bonds/Moieties
Suzuki Coupling Palladium, Nickel C-C (Aryl, Alkyl)
Buchwald-Hartwig Amination Palladium, Copper C-N (Amines, Amides)
Sonogashira Coupling Palladium/Copper C-C (Alkynes)
C-H Borylation Iridium, Rhodium C-B (Boronic Esters) nih.gov
Photoredox Catalysis Ruthenium, Iridium Various, via radical intermediates mdpi.com

Addressing Stereochemical Aspects in Active Derivative Synthesis

When a derivative of this compound is developed into a therapeutic candidate, controlling its three-dimensional structure (stereochemistry) is often critical for its activity and safety. Many biological targets are chiral, and only one stereoisomer of a drug will interact with them correctly.

Unresolved challenges in this area include:

Asymmetric Catalysis: Developing catalytic methods that can introduce new chiral centers onto the pyridine scaffold or its substituents with high stereoselectivity is a major goal. This involves designing chiral ligands that can effectively control the 3D orientation of the reaction.

Stereoselective Dearomatization: A powerful strategy for creating complex, three-dimensional molecules is the dearomatization of the pyridine ring. mdpi.com Developing catalytic, stereoselective dearomatization reactions for derivatives of this compound would provide access to novel, highly functionalized piperidine (B6355638) and tetrahydropyridine (B1245486) structures. acs.orgacs.org

Chiral Resolution and Analysis: For cases where asymmetric synthesis is not feasible, efficient methods for separating stereoisomers (e.g., chiral chromatography) and accurately determining their absolute configuration are essential.

Table 5: Approaches to Stereochemically Pure Derivatives

Approach Description Advantages Challenges
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule. Predictable stereochemistry. Limited diversity of starting materials.
Asymmetric Catalysis Using a chiral catalyst to favor the formation of one stereoisomer. mdpi.com Highly efficient and versatile. Catalyst development can be difficult.
Chiral Auxiliaries Temporarily attaching a chiral group to guide the reaction. Reliable and well-established. Requires extra synthetic steps.
Kinetic Resolution Selectively reacting one enantiomer from a racemic mixture. Can be effective for certain substrates. Maximum theoretical yield is 50%.
Chiral Chromatography Separating enantiomers based on their interaction with a chiral stationary phase. Widely applicable for analysis and purification. Can be expensive and time-consuming for large scales.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-5-methoxy-4-methylpyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A common approach involves sequential functionalization of pyridine derivatives. For example, bromination of 5-methoxy-4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C can introduce bromine at the 3-position . Alternatively, Suzuki-Miyaura coupling with boronic acids may modify substituents post-bromination. Reaction temperature and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity due to steric and electronic effects from the methoxy and methyl groups .

Q. How can purity and structural integrity be validated for intermediates like this compound?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% threshold recommended). Confirm structure via 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl group at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS). Cross-reference with published spectra of analogous brominated pyridines .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under ambient conditions (25°C, 60% RH) for 48 hours show <5% degradation by HPLC. Store desiccated at –20°C to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 5-methoxy groups influence cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig)?

  • Methodological Answer : The 4-methyl group increases steric hindrance, reducing coupling efficiency at the adjacent 3-bromo position. Computational DFT studies (e.g., using Gaussian 16) reveal electron-donating methoxy groups activate the pyridine ring, favoring oxidative addition in Pd-catalyzed reactions. Optimize using bulky ligands (XPhos) and elevated temperatures (100–120°C) to mitigate steric effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Implement rigorous inert-atmosphere techniques (Schlenk line) and pre-dried solvents. Compare yields under standardized conditions (e.g., 1 mol% Pd(OAc)2_2, 2 mol% SPhos, K3_3PO4_4 base). Reproducibility testing across three independent trials is advised .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and DFT (B3LYP/6-311+G**) to calculate Fukui indices, identifying electrophilic centers. The 3-bromo position exhibits higher electrophilicity (f+^+ = 0.12) compared to the 2-position (f+^+ = 0.08), aligning with experimental SNAr outcomes at the 3-position .

Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., π-stacking) in supramolecular assemblies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals π-stacking distances (3.4–3.6 Å) between pyridine rings. Pair with solid-state NMR (13C^{13}C-CP/MAS) to analyze intermolecular hydrogen bonds involving the methoxy group. For dynamic studies, use time-resolved fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.